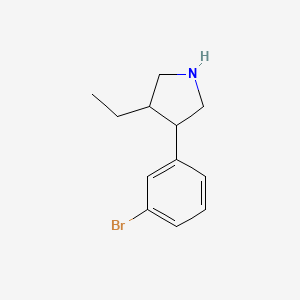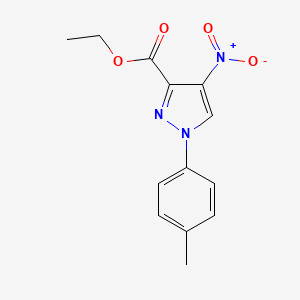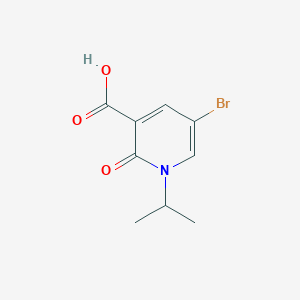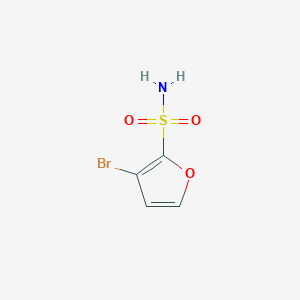
3-Bromofuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromofuran-2-sulfonamide is an organic compound with the molecular formula C4H4BrNO3S It is a derivative of furan, where the furan ring is substituted with a bromine atom at the third position and a sulfonamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromofuran-2-sulfonamide typically involves the sulfonylation of 3-bromofuran One common method is the reaction of 3-bromofuran with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuran-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido-furan or thiol-furan derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfinamides.
Coupling Reactions: Products include biaryl or styrene derivatives.
Scientific Research Applications
3-Bromofuran-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, contributing to the understanding of biological processes and the development of new therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-Bromofuran-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or interfere with biological pathways. For example, it may inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A simpler derivative of furan with only a bromine substitution.
2-Sulfonamidofuran: A furan derivative with a sulfonamide group at the second position but without the bromine atom.
3-Chlorofuran-2-sulfonamide: Similar to 3-Bromofuran-2-sulfonamide but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C4H4BrNO3S |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
3-bromofuran-2-sulfonamide |
InChI |
InChI=1S/C4H4BrNO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI Key |
IIRCIRZKBDZSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13216071.png)

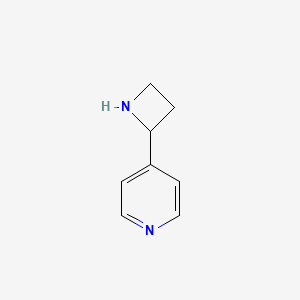

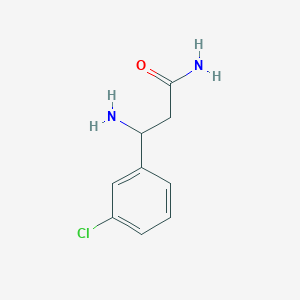
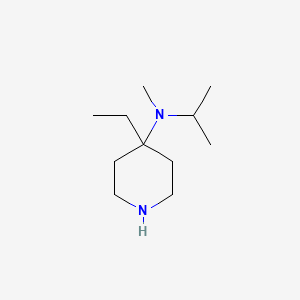

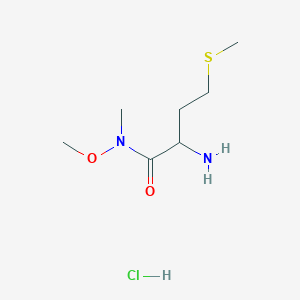
![2-(Propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216118.png)
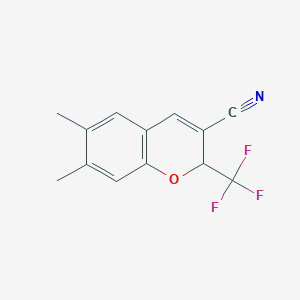
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13216133.png)
